molecular formula C18H13N3 B5102891 1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline

1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline

Cat. No.: B5102891
M. Wt: 271.3 g/mol
InChI Key: BMFKIFPJIPZKBT-UHFFFAOYSA-N
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Description

1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline is a heterocyclic compound that combines the structural features of isoquinoline and pyrazole Isoquinoline is a bicyclic compound containing a benzene ring fused to a pyridine ring, while pyrazole is a five-membered ring containing two nitrogen atoms

Properties

IUPAC Name

1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3/c1-2-7-16-13(4-1)8-10-19-18(16)15-6-3-5-14(12-15)17-9-11-20-21-17/h1-12H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFKIFPJIPZKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CC=CC(=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-(1H-pyrazol-5-yl)benzaldehyde with isoquinoline under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or bases, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(1H-pyrazol-5-yl)phenyl]isoquinoline is unique due to the combination of isoquinoline and pyrazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with specific biological or material properties .

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